molecular formula C9H20O2 B14703138 2-Methyl-2-(1-methylbutyl)-1,3-propanediol CAS No. 25462-49-1

2-Methyl-2-(1-methylbutyl)-1,3-propanediol

Cat. No.: B14703138
CAS No.: 25462-49-1
M. Wt: 160.25 g/mol
InChI Key: QGBQYMQTQNOOHP-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methylbutyl)-1,3-propanediol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(1-methylbutyl)-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butanol with formaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition mechanism, forming the desired diol.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methylbutyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-2-(1-methylbutyl)-1,3-propanediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving diols.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers and resins due to its ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methylbutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can act as a substrate for enzymes that catalyze the oxidation or reduction of diols.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-propanediol: Lacks the additional methyl group on the butyl side chain.

    1,3-Butanediol: Has a shorter carbon chain and different reactivity.

    2,2-Dimethyl-1,3-propanediol: Contains two methyl groups on the central carbon atom.

Uniqueness

2-Methyl-2-(1-methylbutyl)-1,3-propanediol is unique due to its specific structure, which imparts distinct chemical properties. The presence of the methyl group on the butyl side chain enhances its reactivity and makes it suitable for specialized applications in various fields.

Properties

CAS No.

25462-49-1

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-methyl-2-pentan-2-ylpropane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-4-5-8(2)9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3

InChI Key

QGBQYMQTQNOOHP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(CO)CO

Origin of Product

United States

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